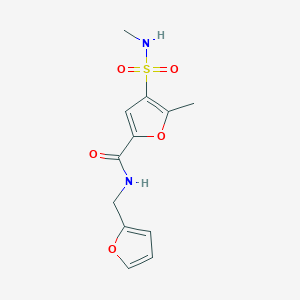

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

Description

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a methylsulfamoyl substituent at the 4-position and a methyl group at the 5-position of the furan ring. For instance, sulfamoyl and carboxamide groups are commonly employed in medicinal chemistry for their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5S/c1-8-11(20(16,17)13-2)6-10(19-8)12(15)14-7-9-4-3-5-18-9/h3-6,13H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZCWRBQXCCPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NCC2=CC=CO2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.38 g/mol. The structure features a furan moiety and a sulfamoyl group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 282.38 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Intermediate : Reaction of furan-2-carbaldehyde with a methylating agent.

- Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.

- Coupling Reaction : The final step involves coupling the sulfamoyl intermediate with suitable carboxylic acid derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM, indicating strong potential as anti-tubercular agents .

Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly against SARS-CoV-2. Similar furan derivatives have been reported to inhibit the main protease (Mpro) of SARS-CoV-2, with IC50 values around 1.55 μM, demonstrating their potential as therapeutic agents against COVID-19 .

Cytotoxicity

In vitro studies have assessed the cytotoxicity of this compound in various cell lines. Results indicate low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile for further development .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and pathways:

- Enzyme Inhibition : The compound acts as a reversible covalent inhibitor of viral proteases, which are crucial for viral replication.

- Inflammation Modulation : It may also modulate inflammatory pathways, potentially reducing tissue damage during infections.

Case Studies

Several studies have documented the effects of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives showed promising results against resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating drug-resistant infections .

- Evaluation Against SARS-CoV-2 : Another study focused on the antiviral properties against SARS-CoV-2, reporting significant inhibition of viral replication in cell cultures treated with the compound .

Comparison with Similar Compounds

Key Observations :

- In contrast, the methylsulfamoyl group in the target compound may improve solubility and metabolic stability due to its polar nature .

- Synthetic Complexity : The target compound’s methylsulfamoyl group likely requires specialized sulfonylation steps, whereas nitro-substituted analogues (e.g., 22a ) are synthesized via straightforward nitration .

Sulfamoyl/Sulfonamide Functional Groups

The methylsulfamoyl group in the target compound distinguishes it from sulfonamide-containing analogues:

Key Observations :

- Biological Implications : Sulfonamides in ferrocene derivatives (e.g., 12 ) exhibit redox activity, whereas the target’s sulfamoyl group may target enzymes like carbonic anhydrases .

Heterocyclic Core Variations

The furan ring in the target compound contrasts with other heterocycles in similar molecules:

Key Observations :

- Stability : Furan rings (as in the target) are prone to oxidative degradation, whereas tetrazoles (e.g., 1–6 ) and pyrimidines (e.g., 7 ) exhibit greater thermal and chemical stability .

- Bioactivity : Pyrimidine-carboxamides (e.g., 7 ) are often explored as kinase inhibitors, suggesting the target compound’s furan core may limit its applicability in similar pathways .

Q & A

Synthesis and Optimization

Basic Question : What are the critical steps in synthesizing N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide? Methodological Answer : The synthesis typically involves:

Furan ring formation : Cyclization of precursors like diketones or aldehydes under acidic conditions .

Functionalization :

- Methylsulfamoyl group introduction : Sulfonation of the furan ring using chlorosulfonic acid, followed by reaction with methylamine .

- Furan-2-ylmethyl substitution : Nucleophilic substitution with furfurylamine derivatives under reflux in aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced Question : How can reaction conditions be optimized to improve yield and purity? Methodological Answer :

- Temperature control : Lower temperatures (0–5°C) during sulfonation reduce side reactions .

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution kinetics .

- Real-time monitoring : In-line FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Structural Characterization

Basic Question : What analytical techniques are essential for confirming the compound’s structure? Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for furan protons (δ 6.2–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 5.8–6.3 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Question : How can X-ray crystallography resolve ambiguities in molecular conformation? Methodological Answer :

- Single-crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- Refinement with SHELXL : Resolve torsional angles (e.g., dihedral angle between furan and sulfamoyl groups) and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O···H contacts contribute 35% to crystal packing) .

Biological Activity and Mechanisms

Basic Question : What in vitro assays are used to evaluate antimicrobial activity? Methodological Answer :

- Minimum Inhibitory Concentration (MIC) :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Example MIC values for analogs:

| Microorganism | MIC (µg/mL) | Source |

|---|---|---|

| S. aureus | 12 | |

| E. coli | 15 |

- Time-kill kinetics : Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment .

Advanced Question : How does the compound interact with bacterial enzyme targets? Methodological Answer :

- Enzyme inhibition assays :

- Dihydrofolate reductase (DHFR) : Measure IC₅₀ via NADPH oxidation kinetics .

- Molecular docking (AutoDock Vina) : Predict binding poses with DHFR (PDB: 1DHF) and analyze key residues (e.g., Asp27, Leu28) .

- Resistance studies : Serial passage assays to identify mutations in target enzymes (e.g., folA gene) .

Structure-Activity Relationship (SAR) Studies

Basic Question : How do substituents influence bioactivity? Methodological Answer :

- Methylsulfamoyl group : Enhances solubility and membrane permeability compared to unsubstituted analogs .

- Furan-2-ylmethyl chain : Increases lipophilicity (logP ~2.1), improving Gram-negative activity .

Advanced Question : What computational tools predict SAR trends? Methodological Answer :

- Quantitative SAR (QSAR) : Use MOE or Schrödinger to correlate descriptors (e.g., polar surface area, H-bond donors) with MIC values .

- Free-Wilson analysis : Decompose activity contributions of substituents (e.g., sulfamoyl contributes +0.8 log units) .

Data Contradiction and Reproducibility

Basic Question : Why do MIC values vary between studies? Methodological Answer :

- Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 29213) to standardize testing .

- Culture conditions : Adjust inoculum density (5×10⁵ CFU/mL) and medium (Mueller-Hinton II) to minimize variability .

Advanced Question : How to resolve discrepancies in crystallographic vs. NMR-derived conformations? Methodological Answer :

- Dynamic NMR (VT-NMR) : Compare solution-state conformations at 25°C vs. 60°C to assess flexibility .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to identify dominant conformers .

Stability and Degradation

Advanced Question : How does the compound degrade under physiological conditions? Methodological Answer :

- Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS. Major degradation products include sulfamic acid and furan-2-carboxylic acid derivatives .

- Forced degradation : Expose to 0.1 M HCl (acidic) or 0.1 M NaOH (basic) to identify labile bonds (e.g., sulfonamide cleavage at pH >10) .

Advanced Computational Modeling

Advanced Question : Can machine learning predict novel analogs with improved activity? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.